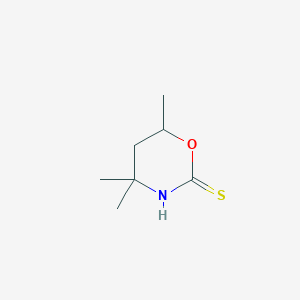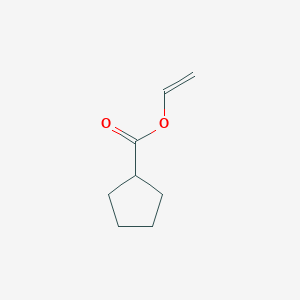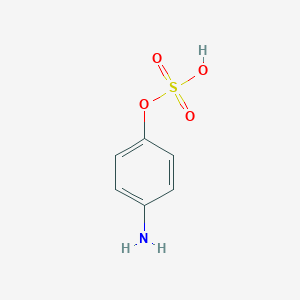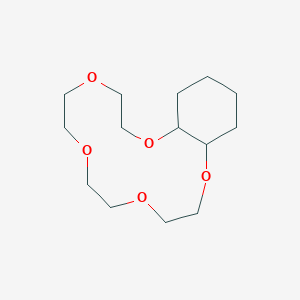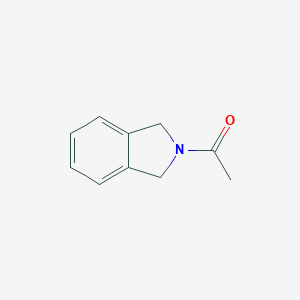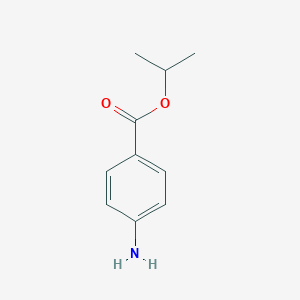
2-甲基-1-十三烯
描述
Synthesis Analysis
The papers provided discuss the synthesis of various compounds, including metallocenes and triptycene derivatives. For instance, trifluoromethylated metallocenes were synthesized and characterized using NMR, mass spectrometry, and IR spectroscopy, with a focus on their biological properties . Similarly, triptycene derivatives were synthesized, and their structures were determined by NMR and X-ray analysis, highlighting their potential as building blocks for novel receptors and molecular machines . These methods and approaches to synthesis are relevant to the synthesis of 2-Methyl-1-tridecene, as they demonstrate the techniques used to create and characterize complex organic molecules.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were analyzed using various techniques. X-ray crystallography was employed to determine the structure of a ruthenium derivative and to compare the conformations of triptycene derivatives . The crystal structures of brominated ferrocenes were also reported, providing insight into the intramolecular forces within these molecules . These studies exemplify the importance of molecular structure analysis in understanding the properties and reactivity of organic compounds, which is also applicable to 2-Methyl-1-tridecene.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 2-Methyl-1-tridecene, but they do provide information on the reactivity of related compounds. For example, the cytotoxicity of metallocene derivatives was tested, revealing that certain functional groups are crucial for their biological activity . The copolymerization behavior of a metallocene compound was investigated, showing how modifications to the ligands affect the structure of the resulting polymers . These findings can inform the potential reactivity of 2-Methyl-1-tridecene in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds studied include lipophilicity, as determined by log P values, and electrochemical properties assessed by cyclic voltammetry . These properties are influenced by the presence of functional groups and the overall molecular structure. While the specific properties of 2-Methyl-1-tridecene are not discussed, the methodologies used to determine these properties in the studied compounds can be applied to 2-Methyl-1-tridecene to understand its behavior in different environments.
科学研究应用
1. 化学合成与催化
Yamato Yuki 等人(2013)的一项研究展示了使用 Rh/Ru 双催化剂体系进行内部烯烃异构化/氢甲酰化/氢化的三步一锅反应。在这个过程中,(Z)-2-十三烯被转化为 1-十四醇,具有很高的选择性。
2. 光谱分析
D. Gillies 等人(1990)对碳-13 自旋晶格弛豫时间和 NOE 数据的甲基相关时间进行了研究。他们使用聚癸烯(α-烯烃癸烯的低聚物)等分子和其他化合物提供了实验证据,有助于理解这些物质中的分子动力学 (Gillies 等人,1990)。
3. 有机合成
Hiroji Oda 等人(1985)关于乙烯基锗烷的分子内烷基化和 1-环烯基锗烷的碘代锗化的研究提到了 2-甲基-2,3-环氧-6-三乙基锗基-6-十三烯。这项研究探讨了某些化合物的转化,增强了对有机合成过程的理解 (Oda 等人,1985)。
4. 聚合物化学
J. Koivumäki 和 J. Seppälä(1993)研究了使用茂金属催化剂体系 Cp2ZrCl2-甲基铝氧烷对乙烯和 1-十六烯进行共聚合。他们的工作有助于理解如何将高浓度的共聚单体(如 1-十六烯)并入共聚物,从而为聚合物化学提供相关见解 (Koivumäki 和 Seppälä,1993)。
5. 催化与反应机理
K. Ogura 等人(1983)关于以硫化合物为配体的 PdCl2 络合物的催化活性的研究强调了该催化剂在 3-乙酰氧基-1-十三烯重排为 1-乙酰氧基-2-十三烯中的有效性。这项研究增加了对有机化学中催化和反应机理的理解 (Ogura 等人,1983)。
属性
IUPAC Name |
2-methyltridec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h2,4-13H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBHQOHLCULRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171040 | |
| Record name | 2-Methyl-1-tridecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18094-01-4 | |
| Record name | 2-Methyl-1-tridecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018094014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-tridecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chemical structure of 2-methyl-1-tridecene influence its reactivity with atmospheric oxidants like OH radicals and NO3 radicals?
A1: 2-Methyl-1-tridecene, a branched alkene, exhibits enhanced reactivity towards atmospheric oxidants compared to linear alkenes. [, , ] This is primarily attributed to two factors:
- Increased C-H bond strength: The methyl branch increases the electron density around the double bond, making it more susceptible to attack by electrophilic radicals like OH and NO3. []
- Steric hindrance: The branched structure can hinder the approach of the oxidant, leading to a preference for hydrogen abstraction from the alkyl chain instead of addition to the double bond. []
Q2: How does the carbon chain length of alkenes affect their reaction rates with ozone (O3)?
A2: Research indicates a complex relationship between alkene carbon chain length and reaction rates with ozone. While shorter chain 1-alkenes show a gradual increase in reaction rate with increasing carbon number, this trend plateaus around C10. [] For 2-methyl-1-alkenes, the plateau occurs around C12. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
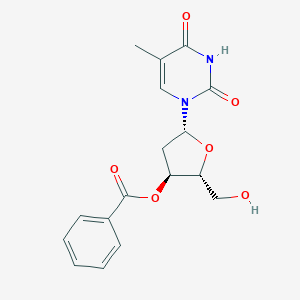
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)

